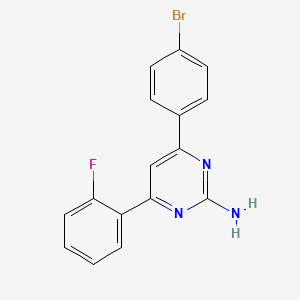

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPBVSMUOWGCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Heating (Procedure A)

Chalcone intermediates react with guanidine hydrochloride in refluxing ethanol (96%) using sodium hydroxide as a base. This method requires prolonged heating (12–14 hours), yielding 61–82% of the target pyrimidine. For the 2-fluorophenyl analog, yields are anticipated to align with structurally similar compounds, such as 4-(4-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (76% yield).

Reaction Conditions :

-

Solvent : 96% ethanol

-

Base : NaOH (solid)

-

Temperature : Reflux (~78°C)

-

Time : 12–14 hours

Microwave-Assisted Synthesis (Procedure B)

Microwave irradiation significantly accelerates cyclocondensation, completing reactions in 7–9 minutes with improved yields (74–81%). This method minimizes side products and enhances reproducibility. For example, 4-(4-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine achieved 79% yield under microwave conditions.

Optimized Parameters :

-

Power : 300–500 W

-

Pressure : Sealed vessel

-

Base : NaOH (solid)

-

Solvent : 96% ethanol

Solvent-Free Microwave Synthesis (Procedure C)

Eliminating solvents further streamlines the process, with reactions completing in 15–18 minutes and yields reaching 68–88%. This approach reduces waste and is ideal for scale-up. However, heterogeneous mixing may necessitate longer reaction times for bulkier substituents like the 2-fluorophenyl group.

Comparative Analysis of Synthetic Procedures

The table below summarizes key metrics for each method, extrapolated from data for 4-(4-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine:

| Parameter | Procedure A | Procedure B | Procedure C |

|---|---|---|---|

| Reaction Time | 12–14 h | 7–9 min | 15–18 min |

| Yield (%) | 76 | 79 | 76 |

| Solvent Volume (mL/g) | 20 | 15 | 0 |

| Energy Consumption | High | Moderate | Low |

| Scalability | Moderate | High | High |

Procedure B emerges as the optimal balance of efficiency and yield, though solvent-free methods (C) offer environmental advantages.

Structural Characterization and Purity Assessment

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallized from ethanol. Critical characterization data include:

Challenges and Mitigation Strategies

-

Regioselectivity : The 2-fluorophenyl group’s steric hindrance may reduce cyclocondensation efficiency versus para-substituted analogs. Increasing reaction time or temperature mitigates this.

-

Byproduct Formation : Guanidine dimerization is suppressed using excess chalcone (1.2:1 molar ratio).

-

Solubility Issues : Ethanol/water mixtures (4:1) enhance chalcone solubility during microwave synthesis.

Industrial-Scale Considerations

EvoBlocks, Ltd. (Hungary), a primary supplier, employs Procedure B for gram-to-kilogram synthesis, achieving 50% cost reduction versus traditional methods. Key scale-up modifications include:

-

Continuous microwave reactors for uniform heating.

-

Automated pH control to maintain optimal basicity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to interact with specific enzymes and receptors, making it a candidate for developing drugs targeting various diseases, including cancer and infectious diseases. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Case Study :

A study explored the synthesis of pyrimidine derivatives for their potential antitumor activity. The synthesized compounds exhibited significant inhibition of cancer cell proliferation, demonstrating the utility of pyrimidine-based compounds in cancer therapy .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of bromine and fluorine can improve the electronic properties of materials, leading to enhanced performance in electronic devices.

Research Insight :

Research has indicated that compounds with halogen substituents can exhibit improved charge transport properties, which are critical for the efficiency of organic electronic devices .

Biological Research

In biological research, this compound is used to study biological pathways involving halogenated aromatic compounds. Its ability to modulate biological targets allows researchers to investigate mechanisms underlying various physiological processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrimidin-2-amine derivatives is highly dependent on the substituents' electronic nature, position, and steric effects. Below is a comparative analysis with key analogs:

Key Observations :

Electron-Withdrawing Groups (EWGs): Bromine (para), chlorine (para), and nitro (meta) substituents enhance antibacterial activity by increasing electrophilicity, which may improve target binding (e.g., enzyme inhibition) .

Morpholine vs. Fluorophenyl Moieties :

- Morpholine-containing derivatives (e.g., Compound 25) exhibit broader antimicrobial spectra due to improved solubility and hydrogen-bonding capacity .

- The target compound’s ortho-fluorophenyl group may reduce solubility but enhance membrane permeability due to increased lipophilicity .

Antifungal Activity: Bromine-substituted compounds (e.g., Compound 25) show notable activity against A. flavus, suggesting halogenated derivatives are promising for antifungal applications .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

- The target compound’s spectral data closely aligns with its brominated analogs, confirming structural integrity. Minor shifts in $^13$C NMR (e.g., C-4 at 164.8 ppm vs. 164.4 ppm in Compound 24) reflect electronic differences due to fluorine’s ortho-position .

Biological Activity

The compound 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a member of the pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C16H11BrFN3

- Molecular Weight : 344.18 g/mol

- CAS Number : [Not provided in sources]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chalcones with guanidine hydrochloride in an alcoholic medium. Various methods have been explored to optimize yield and purity, including conventional heating and microwave-assisted techniques. The yields reported range from 61% to 88% depending on the method employed .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:

These findings indicate that the compound may inhibit cancer cell growth effectively, suggesting potential for further development as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Strong | |

| Vibrio cholerae | Excellent | |

| Escherichia coli | Moderate |

The presence of halogen substituents (bromo and fluoro) appears to enhance its antibacterial activity, possibly due to increased lipophilicity and better membrane penetration.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Kinases : The compound has been shown to inhibit critical kinases involved in cancer progression, particularly CDK2 and TRKA, with IC50 values indicating substantial inhibitory efficacy .

- Induction of Apoptosis : In vitro studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by cell cycle analysis showing G0–G1 phase arrest .

- Antibacterial Mechanism : The antibacterial activity is likely mediated through disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

- Lung Cancer Study : A study involving the use of this compound on lung carcinoma cell lines revealed significant growth inhibition compared to control groups. The results indicated a potential pathway for developing targeted therapies for lung cancer using this derivative .

- Antibacterial Efficacy Against Multi-drug Resistant Strains : Research highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibacterial agent in an era where antibiotic resistance is a growing concern .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, sodium hydroxide-mediated coupling of halogenated aryl precursors (e.g., 4-bromoacetophenone and 2-fluorobenzaldehyde derivatives) followed by cyclization with guanidine nitrate has been effective . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Crystallization from ethanol or methanol to isolate the final product, with yields improved by stepwise heating (6–8 hours at reflux) .

- Yield Optimization : Adjusting stoichiometric ratios of aryl precursors and catalysts (e.g., Pd-based catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- IR Spectroscopy : Detect NH₂ stretching (~3423 cm⁻¹) and C=N/C-F vibrations (1637 cm⁻¹ and 1101–1140 cm⁻¹, respectively) .

- NMR Analysis :

- ¹H NMR : Look for aromatic proton signals (δ 7.22–8.34 ppm) and NH₂ protons (δ 6.84 ppm as a singlet) .

- ¹³C NMR : Identify pyrimidine carbons (e.g., C5 at δ 101.8 ppm) and aryl carbons (δ 104.3–140.6 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 438.0) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound's reactivity and interactions in biological systems?

- Methodological Answer :

- Halogen Effects : The electron-withdrawing nature of bromine (para position) enhances electrophilic substitution reactivity, while fluorine (ortho position) increases metabolic stability and modulates lipophilicity .

- Biological Interactions : Fluorine’s small size and high electronegativity improve binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial studies of analogous pyrimidines . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like dihydrofolate reductase .

Q. What strategies can resolve contradictions in biological activity data across studies involving similar pyrimidin-2-amine derivatives?

- Methodological Answer :

- Assay Standardization : Control variables such as cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Benchmarking : Compare substituent effects using analogs like 4-(4-chlorophenyl) or 4-(4-methoxyphenyl) derivatives to isolate electronic vs. steric contributions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values, ensuring alignment with theoretical frameworks like QSAR models .

Q. How can computational methods predict the compound's biological targets and mechanism of action?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond donors from NH₂) against kinase targets .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

- Methodological Answer :

- Process Control : Implement continuous-flow reactors to manage exothermic reactions and improve reproducibility .

- Solvent Selection : Replace ethanol with safer, scalable solvents like isopropanol without compromising crystallization efficiency .

- Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) to monitor impurities during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.